3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
CAS No.: 646497-34-9
Cat. No.: VC2000365
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646497-34-9 |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |
| Standard InChI Key | WTSBOACMCUBSMH-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 646497-34-9 |
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |
| Standard InChIKey | WTSBOACMCUBSMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |
Table 1: Chemical identification parameters for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
Structural Characteristics
Molecular Structure
The molecular structure of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide consists of a quinazoline core with specific functional groups at defined positions:
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A quinazoline heterocyclic core (fused benzene and pyrimidine rings)
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An amino (-NH2) group at the C3 position
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A carbonyl (C=O) group at the C4 position, forming the 4-oxo feature
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A carboxamide (-CONH-) group at the C2 position
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An oxolan-2-ylmethyl group (tetrahydrofuran ring with a methyl linker) attached to the carboxamide nitrogen
Structural Significance
The 4-oxo-quinazoline scaffold is a privileged structure in medicinal chemistry. The presence of an amino group at the C3 position is particularly significant as it can serve as a hydrogen bond donor in interactions with biological targets . The carboxamide moiety at the C2 position can function as both a hydrogen bond donor and acceptor, potentially enhancing the compound's binding affinity to various protein targets . The oxolan-2-ylmethyl group (tetrahydrofuran with a methyl linker) provides a unique structural element that may influence the compound's pharmacokinetic properties and target specificity.
Physicochemical Properties
The physicochemical properties of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide are critical for understanding its potential biological activity and pharmaceutical applications. These properties influence solubility, membrane permeability, and bioavailability.
Stability
| Therapeutic Category | Potential Applications | Mechanism of Action |
|---|---|---|
| Oncology | Multiple myeloma, Glioma, Solid tumors | Inhibition of RTKs (EGFR, VEGFR-2, PDGFR-β); Disruption of microtubule dynamics |
| Infectious Diseases | Bacterial infections | Inhibition of bacterial cell wall synthesis and DNA replication |
| Neurology | Seizure disorders, Pain management | Modulation of ion channels and neurotransmitter systems |
| Immunology | Inflammatory conditions | Inhibition of pro-inflammatory mediators |
| Metabolic Disorders | Diabetes | Regulation of glucose metabolism |
Table 2: Potential therapeutic applications of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide based on analogous quinazoline derivatives
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of quinazoline derivatives provides insights into how specific structural features of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide might influence its biological activities.
Key SAR Observations for Quinazolines
The following structure-activity relationships have been observed for quinazoline derivatives:
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Substitution at the C2 position: Compounds with bulk at the C2 position of the quinazoline scaffold have shown enhanced binding to the colchicine site of tubulin. The 2-CH3 and 2-Cl substituted compounds typically display greater potency than 2-H substituted compounds in inhibiting microtubule assembly .
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C4 position substitution: The nature of substituents at the C4 position significantly influences the compound's ability to interact with receptor tyrosine kinases. The 4-anilino substitution has been well-tolerated and contributes to potent RTK inhibition .
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Amino group at C3 position: The presence of an amino group at the C3 position in quinazolin-4-ones can enhance hydrogen bonding interactions with biological targets, contributing to their biological activities .
Research and Development Status
Based on the available search results, specific research focusing directly on 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide appears limited. The compound is primarily listed in chemical databases and is available for research purposes.
Current Research Status
The current research status of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide can be summarized as follows:
Future Research Directions
Based on the biological activities observed in related quinazoline derivatives, several promising research directions for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide include:
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Comprehensive biological screening to evaluate its anticancer, antimicrobial, and other pharmacological activities.
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Structure-activity relationship studies involving systematic modifications of key functional groups to optimize biological activity.
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Mechanism of action studies to determine specific molecular targets and signaling pathways affected by the compound.
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Pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile.
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Exploration of potential synergistic effects when combined with established therapeutic agents.
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